
Application Notes and Protocols for BRD-
K98645985 in HIV Latency Reversal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BRD-K98645985

Cat. No.: B2721834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but

replication-competent provirus within host cells, remains the primary obstacle to a cure. A

promising strategy to eradicate this latent reservoir is the "shock and kill" approach, which

involves reactivating viral gene expression with Latency Reversal Agents (LRAs) to expose

infected cells to immune-mediated clearance. BRD-K98645985 is a novel small molecule that

has emerged as a potent LRA. It is a 12-membered macrolactam that functions as a BAF

(mammalian SWI/SNF) transcriptional repression inhibitor.[1][2] By specifically targeting

ARID1A-containing BAF complexes, BRD-K98645985 prevents nucleosomal positioning at the

HIV-1 promoter, leading to the relief of transcriptional repression and subsequent reactivation

of the latent provirus.[1][2] Notably, this compound has demonstrated efficacy in various in vitro

and ex vivo models of HIV latency, including T-cell lines and primary CD4+ T cells, without

inducing significant T-cell activation or toxicity.[1] Furthermore, BRD-K98645985 exhibits

synergistic activity when combined with other classes of LRAs, such as histone deacetylase

(HDAC) inhibitors and protein kinase C (PKC) activators.[3]

These application notes provide detailed protocols for utilizing BRD-K98645985 in common

HIV latency reversal assays, along with data presentation guidelines and visualizations to

facilitate experimental design and interpretation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2721834?utm_src=pdf-interest
https://www.benchchem.com/product/b2721834?utm_src=pdf-body
https://www.immune-system-research.com/2020/03/28/brd-k98645985-a-baf-transcriptional-repression-inhibitor-potently-reverses-hiv-1-latency/
https://www.medchemexpress.com/brd-k98645985.html
https://www.benchchem.com/product/b2721834?utm_src=pdf-body
https://www.immune-system-research.com/2020/03/28/brd-k98645985-a-baf-transcriptional-repression-inhibitor-potently-reverses-hiv-1-latency/
https://www.medchemexpress.com/brd-k98645985.html
https://www.immune-system-research.com/2020/03/28/brd-k98645985-a-baf-transcriptional-repression-inhibitor-potently-reverses-hiv-1-latency/
https://www.benchchem.com/product/b2721834?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11189801/
https://www.benchchem.com/product/b2721834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2721834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Quantitative Summary of BRD-K98645985 Activity

Parameter Value Cell Model Reference

EC50 ~2.37 µM
Bmi1-luciferase

reporter cell line
[2][4]

Concentration for

Latency Reversal
5 - 30 µM

J-Lat T-cell lines,

primary CD4+ T cells
[3][4]

Toxicity (CC50) >30 µM Primary CD4+ T cells [3]

Synergistic Effects with Other Latency Reversal Agents
in Primary CD4+ T cells

Combination
Fold Induction of
Luciferase Activity

Reference

BRD-K98645985 (5 µM) ~30-fold [3]

BRD-K98645985 (5 µM) +

SAHA (350 nM)
Up to 600-fold [3]

BRD-K98645985 (5 µM) +

Romidepsin (2 nM)
Up to 600-fold [3]

BRD-K98645985 (5 µM) +

Prostratin (300 nM)
Up to 600-fold [3]

BRD-K98645985 (5 µM) +

Bryostatin (1 nM)
Up to 600-fold [3]

Experimental Protocols
Preparation and Storage of BRD-K98645985

Reconstitution: BRD-K98645985 is typically supplied as a solid powder. To prepare a stock

solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a recommended

concentration of 10 mM.
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Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated

freeze-thaw cycles. The powder form can be stored at -20°C for up to three years.

Protocol 1: HIV Latency Reversal Assay in J-Lat T-Cell
Lines
J-Lat cell lines are Jurkat T-cells that contain a latently integrated full-length HIV-1 provirus with

a GFP reporter gene. Reactivation of the provirus leads to the expression of GFP, which can be

quantified by flow cytometry.

Materials:

J-Lat T-cell lines (e.g., J-Lat 10.6 or A2)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

BRD-K98645985 stock solution (10 mM in DMSO)

Positive control (e.g., TNF-α at 10 ng/mL or Prostratin at 1 µM)

DMSO (vehicle control)

96-well cell culture plates

Flow cytometer

Procedure:

Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100

µL of complete RPMI-1640 medium.

Compound Treatment: Prepare serial dilutions of BRD-K98645985 in complete RPMI-1640

medium. A typical concentration range to test is 0.1 µM to 30 µM. Add the diluted compound

to the respective wells. Include wells for a vehicle control (DMSO) and a positive control.

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2721834?utm_src=pdf-body
https://www.benchchem.com/product/b2721834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2721834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry Analysis:

After incubation, transfer the cells to FACS tubes.

Wash the cells once with PBS.

Resuspend the cells in FACS buffer (PBS with 2% FBS).

Analyze the percentage of GFP-positive cells using a flow cytometer.

Data Analysis: Quantify the percentage of GFP-positive cells for each treatment condition

and normalize to the positive control.

Protocol 2: HIV Latency Reversal Assay in Primary CD4+
T-cells using a Luciferase Reporter Virus
This ex vivo assay uses primary CD4+ T-cells from healthy donors infected with a replication-

defective HIV-1 reporter virus that expresses luciferase upon reactivation.

Materials:

Peripheral blood mononuclear cells (PBMCs) from healthy donors

CD4+ T-cell isolation kit

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-2 (20

U/mL)

Replication-defective HIV-1 luciferase reporter virus (e.g., pNL4.3-Luc-R-E-)

BRD-K98645985 stock solution (10 mM in DMSO)

Other LRAs for combination studies (e.g., SAHA, Prostratin)

Luciferase assay reagent

Luminometer
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Procedure:

Isolation and Activation of CD4+ T-cells: Isolate CD4+ T-cells from PBMCs using a negative

selection kit. Activate the cells with anti-CD3/CD28 beads and IL-2 for 48-72 hours.

Infection and Establishment of Latency: Infect the activated CD4+ T-cells with the HIV-1

luciferase reporter virus. After infection, remove the virus and culture the cells for several

days to allow them to return to a resting state and establish latency.

Compound Treatment: Plate the latently infected primary CD4+ T-cells in a 96-well plate.

Treat the cells with BRD-K98645985 alone or in combination with other LRAs at the desired

concentrations. Include appropriate vehicle controls.

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

Luciferase Assay:

After incubation, lyse the cells according to the manufacturer's protocol for the luciferase

assay reagent.

Measure the luciferase activity in the cell lysates using a luminometer.

Data Analysis: Normalize the luciferase readings to the total protein concentration in each

well. Express the results as fold induction over the vehicle control.

Protocol 3: Cell Viability Assay
It is crucial to assess the cytotoxicity of BRD-K98645985 in parallel with the latency reversal

assays.

Materials:

Cells treated with BRD-K98645985 as described in the protocols above.

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a live/dead

stain for flow cytometry).

Procedure:
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Follow the manufacturer's instructions for the chosen cell viability assay.

For luminescent assays, measure the signal using a plate reader.

For flow cytometry-based assays, analyze the percentage of live cells.

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.

Determine the CC50 value (the concentration at which 50% of cell viability is lost).

Visualizations

Mechanism of BRD-K98645985 in HIV Latency Reversal
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Caption: Signaling pathway of BRD-K98645985 action.

Experimental Workflow for HIV Latency Reversal Assay
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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